(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Description
The compound contains several functional groups including a triazole ring, a piperazine ring, a pyridine ring, and a ketone group. These groups are common in many pharmaceutical compounds due to their reactivity and ability to form hydrogen bonds with biological targets .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the triazole ring can participate in click reactions, the ketone can undergo condensation reactions, and the piperazine ring can act as a bidentate ligand .Mechanism of Action
Target of Action
It’s worth noting that triazole compounds, which include the 1,2,3-triazole moiety present in this compound, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Triazoles are known for their high chemical stability and strong dipole moment, which allows them to readily bind in the biological system . This suggests that the compound may interact with its targets through similar mechanisms.
Result of Action
Given the wide range of biological activities exhibited by triazole compounds , it’s plausible that this compound could have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of halogenated aliphatic compounds, which may include compounds like this one, is known to occur in groundwater or other environments with relatively anoxic and/or reducing conditions . .
properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-14-4-3-5-15(12-14)25-13-16(21-22-25)18(26)24-10-8-23(9-11-24)17-6-1-2-7-20-17/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRULKTREJUYZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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